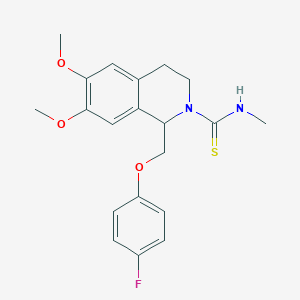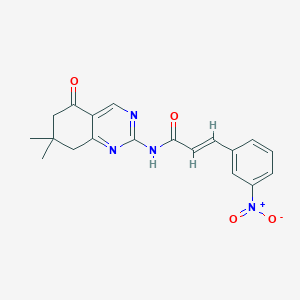![molecular formula C20H15N3O3 B14999552 N-[5-(1,3-benzoxazol-2-yl)pyridin-3-yl]-2-phenoxyacetamide](/img/structure/B14999552.png)
N-[5-(1,3-benzoxazol-2-yl)pyridin-3-yl]-2-phenoxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(1,3-benzoxazol-2-yl)pyridin-3-yl]-2-phenoxyacetamide is a complex organic compound that features a benzoxazole ring fused to a pyridine ring, with a phenoxyacetamide group attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1,3-benzoxazol-2-yl)pyridin-3-yl]-2-phenoxyacetamide typically involves multiple steps, starting with the preparation of the benzoxazole and pyridine intermediates. One common method involves the condensation of 2-aminophenol with a carboxylic acid derivative to form the benzoxazole ring. This intermediate is then coupled with a pyridine derivative under specific conditions, such as the use of a dehydrating agent like phosphorus oxychloride (POCl3) or a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-[5-(1,3-benzoxazol-2-yl)pyridin-3-yl]-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzoxazole or pyridine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Halogenated derivatives and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
N-[5-(1,3-benzoxazol-2-yl)pyridin-3-yl]-2-phenoxyacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of N-[5-(1,3-benzoxazol-2-yl)pyridin-3-yl]-2-phenoxyacetamide involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(1,3-Benzoxazol-2-yl)-2-pyridinol
- 2-(1H-Pyrazol-4-yl)-1,3-benzoxazole
- 4-(Pyridin-3-yl)benzaldehyde
- 2-(1,3-Oxazol-5-yl)benzoic acid
Uniqueness
N-[5-(1,3-benzoxazol-2-yl)pyridin-3-yl]-2-phenoxyacetamide stands out due to its unique combination of the benzoxazole and pyridine rings, along with the phenoxyacetamide group. This structure imparts specific chemical and physical properties, making it suitable for a wide range of applications that similar compounds may not be able to achieve.
Propriétés
Formule moléculaire |
C20H15N3O3 |
|---|---|
Poids moléculaire |
345.4 g/mol |
Nom IUPAC |
N-[5-(1,3-benzoxazol-2-yl)pyridin-3-yl]-2-phenoxyacetamide |
InChI |
InChI=1S/C20H15N3O3/c24-19(13-25-16-6-2-1-3-7-16)22-15-10-14(11-21-12-15)20-23-17-8-4-5-9-18(17)26-20/h1-12H,13H2,(H,22,24) |
Clé InChI |
ZRXMBNFEHIKIPP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OCC(=O)NC2=CN=CC(=C2)C3=NC4=CC=CC=C4O3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Benzylthio)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14999473.png)

![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-3,4,5-trimethoxybenzamide](/img/structure/B14999485.png)

![1-(tert-butyl)-5-(4-chlorophenyl)-4-(3-hydroxy-4-methoxyphenyl)-4,4a,5,8-tetrahydroimidazo[4,5-b]pyrazolo[4,3-e]pyridin-6(1H)-one](/img/structure/B14999509.png)
![3-cyclohexyl-N-[1-(4-methoxyphenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]propanamide](/img/structure/B14999517.png)

![1-Methyl-8-(2,4,5-trimethoxyphenyl)-2,6-diazabicyclo[2.2.2]octane-3,5-dione](/img/structure/B14999528.png)
![2-(4-bromophenyl)-4-(thiophen-2-yl)-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B14999533.png)
![Methyl 4-({2-[(2,5-dimethylphenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate](/img/structure/B14999538.png)
![5-[5-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-4H-1,2,4-triazol-3-yl]-2-methoxyphenol](/img/structure/B14999556.png)
![5-{[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]methyl}-N-(4-fluorobenzyl)-4,5-dihydro-1,2-oxazole-3-carboxamide](/img/structure/B14999560.png)

![4-ethyl-11-methyl-5-phenacylsulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14999569.png)
